molecular formula C8H6Br2F2 B14035481 1,3-Dibromo-2,4-difluoro-6-ethylbenzene

1,3-Dibromo-2,4-difluoro-6-ethylbenzene

Cat. No.: B14035481
M. Wt: 299.94 g/mol
InChI Key: QUHSDMQOOGMYFO-UHFFFAOYSA-N
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Description

1,3-Dibromo-2,4-difluoro-6-ethylbenzene is an organic compound with the molecular formula C8H6Br2F2 It is a derivative of benzene, where two bromine atoms, two fluorine atoms, and one ethyl group are substituted at specific positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibromo-2,4-difluoro-6-ethylbenzene can be synthesized through a multi-step process involving the bromination and fluorination of ethylbenzene derivatives. The typical synthetic route includes:

    Bromination: Ethylbenzene is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce bromine atoms at the desired positions.

    Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like hydrogen fluoride (HF) or a more selective reagent such as Selectfluor.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like distillation and recrystallization are often employed.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-2,4-difluoro-6-ethylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used to replace bromine atoms with hydroxyl or alkoxy groups.

    Electrophilic Substitution: Reagents such as sulfuric acid (H2SO4) or nitric acid (HNO3) can introduce nitro or sulfonic groups.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can oxidize the ethyl group to a carboxylic acid.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the compound to form different derivatives.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with NaOH can yield 1,3-dihydroxy-2,4-difluoro-6-ethylbenzene.

Scientific Research Applications

1,3-Dibromo-2,4-difluoro-6-ethylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1,3-dibromo-2,4-difluoro-6-ethylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and fluorine atoms can participate in halogen bonding, while the ethyl group can influence the compound’s hydrophobic interactions. These interactions can modulate the activity of biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dibromo-2,4-difluorobenzene: Lacks the ethyl group, making it less hydrophobic.

    1,3-Dibromo-2,4,6-trifluorobenzene: Contains an additional fluorine atom, altering its electronic properties.

    1,3-Dibromo-2,4-difluoro-6-methylbenzene: Has a methyl group instead of an ethyl group, affecting its steric and electronic characteristics.

Uniqueness

1,3-Dibromo-2,4-difluoro-6-ethylbenzene is unique due to the specific combination of bromine, fluorine, and ethyl substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H6Br2F2

Molecular Weight

299.94 g/mol

IUPAC Name

2,4-dibromo-1-ethyl-3,5-difluorobenzene

InChI

InChI=1S/C8H6Br2F2/c1-2-4-3-5(11)7(10)8(12)6(4)9/h3H,2H2,1H3

InChI Key

QUHSDMQOOGMYFO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C(=C1Br)F)Br)F

Origin of Product

United States

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